1,1,1,3,3,3-Hexadeuteriopropan-2-amine
Overview
Description
Scientific Research Applications
Synthesis and Analytical Studies
1,1,1,3,3,3-Hexadeuteriopropan-2-amine and related deuterated 3-amino-1-propanols have been utilized in the synthesis of labeled oxazaphosphorines. These compounds are crucial in mass spectrometry (MS) studies for the synthesis of deuterium-labeled cyclophosphamides and ifosfamides, which are important in understanding drug metabolism and pharmacokinetics (Springer et al., 2007).
Chemical Reactivity and Catalysis
The reactivity of amines, including those similar to 1,1,1,3,3,3-Hexadeuteriopropan-2-amine, has been extensively studied, showcasing their importance in various chemical transformations. These studies include exploring new methodologies for C(sp3)–C(sp) and C(sp3)–C(sp2) bond formations using redox-activated primary amine derivatives. Such research paves the way for the synthesis of complex molecular structures, highlighting the versatility and significance of amines in synthetic chemistry (Ociepa et al., 2018).
Carbon Capture and Gas Absorption
Amines, including structures similar to 1,1,1,3,3,3-Hexadeuteriopropan-2-amine, have been fundamental in the development of technologies for carbon capture. The research on amine-based solvents like 2-amino-2-methylpropanol (AMP) provides insights into the efficient capture of CO2. Studies have shown that such amine-based solvents can significantly reduce the energy requirements and solvent consumption in CO2 capture units compared to traditional methods (Hüser et al., 2017).
Surface Functionalization
Research has also delved into the functionalization of surfaces using aminosilanes, which are structurally related to 1,1,1,3,3,3-Hexadeuteriopropan-2-amine. These studies focus on enhancing the hydrolytic stability of aminosilane-derived layers on silica surfaces, which is critical for various industrial and scientific applications. Understanding the interactions and stability of these layers provides a foundation for developing more robust and durable materials (Smith & Chen, 2008).
properties
IUPAC Name |
1,1,1,3,3,3-hexadeuteriopropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLVOIRVHMVIS-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
65.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iso-propyl-1,1,1,3,3,3-D6-amine | |
CAS RN |
55432-59-2 | |
Record name | 55432-59-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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